molecular formula C14H12N2O B183750 3-Acetylaminocarbazole CAS No. 57102-95-1

3-Acetylaminocarbazole

Cat. No.: B183750
CAS No.: 57102-95-1
M. Wt: 224.26 g/mol
InChI Key: JWFQIJOWFMAEMA-UHFFFAOYSA-N
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Description

3-Acetylaminocarbazole (CAS 57102-95-1) is a carbazole derivative characterized by an acetylated amino group at the 3-position and additional substituents, including hydroxyl and methyl groups. Its molecular formula is C₁₉H₁₈N₂O₄ (molecular weight: 338.36 g/mol), as determined by spectral data and synthetic pathways . The compound is synthesized via the conversion of 1-hydroxyimino carbazole intermediates through a multi-step acetylation mechanism, yielding derivatives with varied substituents (e.g., 3-acetyl-2-hydroxy-l-N,N-diacetylamino-8-methylcarbazole) . Carbazole derivatives like this compound are pivotal in pharmaceutical and materials science due to their aromatic stability and functional versatility.

Properties

CAS No.

57102-95-1

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

N-(9H-carbazol-3-yl)acetamide

InChI

InChI=1S/C14H12N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8,16H,1H3,(H,15,17)

InChI Key

JWFQIJOWFMAEMA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C32

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C32

Other CAS No.

57102-95-1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Synthesis Method Key Applications
This compound 57102-95-1 C₁₉H₁₈N₂O₄ 338.36 Acetyl, hydroxyl Multi-step acetylation Pharmaceutical synthesis
3-Amino-9-ethylcarbazole 132-32-1 C₁₄H₁₄N₂ 210.28 Amino, ethyl Direct alkylation Medicinal chemistry
Carazolol 57775-29-8 C₁₈H₂₀N₂O₂ 296.36 Propanolamine, carbazole Substitution reactions Beta-blocker
3-Acetamidobenzoic acid 587-48-4 C₉H₉NO₃ 179.18 Acetamido, carboxylic acid Condensation reactions Organic synthesis
Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate 932702-23-3 C₁₀H₁₀N₂O₃ 206.20 Amino, ester, isoxazole Microwave-assisted synthesis Research chemical

Key Findings:

In contrast, 3-Amino-9-ethylcarbazole has an ethyl group and a primary amino group, increasing its basicity . Carazolol contains a propanolamine side chain, enabling beta-adrenergic receptor antagonism, unlike the acetylated derivatives .

Synthetic Pathways: this compound derivatives are synthesized via acetylation of hydroxyimino precursors, requiring precise control of reaction conditions . Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate employs microwave-assisted methods for rapid cyclization, highlighting divergent synthetic strategies .

Physicochemical Properties: The acetyl and hydroxyl groups in this compound contribute to higher molecular weight (338.36 g/mol) and lipophilicity compared to smaller analogs like 3-Acetamidobenzoic acid (179.18 g/mol) . 3-Amino-9-ethylcarbazole’s ethyl group improves membrane permeability, making it suitable for drug delivery applications .

Applications: this compound’s acetyl groups may serve as prodrug motifs, while Carazolol’s propanolamine moiety directly engages biological targets . 3-Acetamidobenzoic acid is a precursor in heterocyclic synthesis, contrasting with the carbazole-based compounds’ focus on receptor modulation .

Research Limitations and Contradictions

  • Spectral Data: provides structural confirmation of this compound derivatives but lacks comparative solubility or stability data.
  • Analytical Methods: While 3-Amino-9-ethylcarbazole is quantified via HPLC-DAD/MS (LOQ: 0.25 μg/media) , similar data for this compound are absent in the evidence.
  • Nomenclature Conflicts: Some sources (e.g., ) list carbazole derivatives without explicit synthesis pathways, necessitating cross-referencing with primary literature.

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